6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol
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Overview
Description
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol is a complex organic compound with a molecular weight of 37442800 g/mol It is known for its unique structural features, which include multiple methoxy and phenylmethoxy groups attached to an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups followed by selective functionalization. The reaction conditions often include the use of protecting groups such as benzyl groups, which are later removed under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace methoxy or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism depends on the context of its application, such as its role in a biochemical assay or therapeutic use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Hydroxymethyl)-6-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol
- Methyl 2,3-di-O-benzylhexopyranoside
Uniqueness
6-(Hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol is unique due to its specific arrangement of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
6-(hydroxymethyl)-2-methoxy-4,5-bis(phenylmethoxy)oxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O6/c1-24-21-18(23)20(26-14-16-10-6-3-7-11-16)19(17(12-22)27-21)25-13-15-8-4-2-5-9-15/h2-11,17-23H,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXOCUMLSFQTRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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